HDTMP hexapotassium salt

Descripción

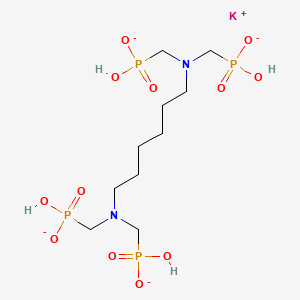

Chemical Name: Potassium; [6-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]hexyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate CAS No.: 38820-59-6 Molecular Formula: C₁₀H₂₈N₂O₁₂P₄·xK Synonyms: Hexamethylenediamine tetra(methylenephosphonic acid) potassium salt; K₆HDTMP .

This compound is a hexapotassium salt of a hexamethylenediamine tetraphosphonic acid. Its structure features a 1,6-hexanediyl backbone with four phosphonic acid groups, enabling strong chelation of metal ions like Ca²⁺, Mg²⁺, and Fe³⁺. It is widely used in water treatment, industrial cleaning, and as a scale inhibitor due to its high solubility and thermal stability .

Propiedades

Número CAS |

38820-59-6 |

|---|---|

Fórmula molecular |

C10H27KN2O12P4 |

Peso molecular |

530.32 g/mol |

Nombre IUPAC |

potassium [6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C10H28N2O12P4.K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-1 |

Clave InChI |

FZMFRKUYWHTRFD-UHFFFAOYSA-M |

SMILES canónico |

C(CCCN(CP(=O)(O)O)CP(=O)(O)[O-])CCN(CP(=O)(O)O)CP(=O)(O)O.[K+] |

Otros números CAS |

38820-59-6 |

Descripción física |

Liquid |

Origen del producto |

United States |

Mecanismo De Acción

The compound exerts its effects through its ability to form stable complexes with metal ions. This complexation can inhibit microbial growth, enhance imaging contrast, and stabilize chemical reactions. The molecular targets and pathways involved include metal ion binding sites and specific biological receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural similarities but differ in backbone length, counterion, or rigidity, leading to distinct chemical properties and applications.

Table 1: Comparative Analysis of Phosphonate Derivatives

Research Findings and Performance Metrics

Chelation Efficiency

- Target Compound (38820-59-6) : Effective across broad pH ranges (2–12) and temperatures (up to 200°C). Demonstrates superior Fe³⁺ binding compared to ethylene-based analogs .

- Ethylene-Based (34274-30-1) : Higher affinity for Ca²⁺ due to shorter backbone, making it ideal for calcium scale inhibition in cooling systems .

- Cyclohexane-Based (102506-09-2) : Rigid structure improves selectivity for transition metals (e.g., Cu²⁺, Zn²⁺) but reduces solubility in aqueous systems .

Environmental and Health Impact

All compounds listed in Table 1 have interim health risk assessments with similar exposure thresholds (50 ppm). However, ammonium salts (e.g., 38750-81-1) may release NH₃ under alkaline conditions, posing additional handling risks .

Actividad Biológica

Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt, commonly referred to as HEDTMP (Hydroxyethylidene Diphosphonic Acid), is a complex organophosphorus compound with significant biological and industrial applications. This article delves into its biological activity, including its interactions with metal ions, corrosion inhibition properties, and potential health impacts.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₈N₂O₁₂P₄

- Molecular Weight : 492.231 g/mol

- CAS Number : 94023-20-8

The compound features a hexanediyl backbone with four phosphonic acid functional groups linked through nitrile and methylene groups. This unique tetrakis structure enhances its chelation properties, allowing it to form stable complexes with various metal ions, particularly calcium and magnesium .

Corrosion Inhibition

HEDTMP is primarily recognized for its corrosion inhibition capabilities. It effectively prevents the corrosion of metals such as mild steel, copper, and aluminum in aqueous environments. The mechanism involves the formation of protective layers on metal surfaces, which impedes the electrochemical processes responsible for corrosion .

Chelation Properties

The chelating ability of HEDTMP allows it to bind with metal ions, preventing scale formation in industrial water systems. This property is crucial in applications such as:

- Scale Control : By forming soluble complexes with calcium and magnesium ions, HEDTMP reduces the precipitation of these minerals on surfaces in boilers and cooling towers .

- Sludge Control : The compound's ability to maintain metal ions in solution helps minimize sludge formation in industrial processes.

Case Studies and Research Findings

- Corrosion Studies : Research indicates that HEDTMP demonstrates significant effectiveness in inhibiting corrosion rates in various environments. For instance, studies have shown a reduction in corrosion rates of mild steel by up to 90% when treated with HEDTMP in saline solutions.

- Environmental Impact : A study assessing the environmental persistence of phosphonic acids highlighted concerns regarding their potential accumulation in aquatic systems. HEDTMP was identified as a substance requiring careful monitoring due to its ecotoxicological effects .

- Health Effects : Investigations into the biological effects of HEDTMP have raised questions about skin sensitization and irritation potential. Regulatory assessments suggest that while acute toxicity is low, chronic exposure could pose risks necessitating further investigation .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphoric Acid | H₃PO₄ | Contains three hydroxyl groups; primarily used as a fertilizer. |

| Amino Phosphonic Acid | C₂H₈N₂O₃P | Contains amino groups; involved in biological pathways as analogs to amino acids. |

| Methylphosphonic Acid | C₂H₇O₅P | Used in chemical warfare agent degradation studies; simpler structure compared to tetrakis compound. |

The structural complexity of HEDTMP compared to simpler organophosphorus compounds enhances its effectiveness as a chelating agent and scale inhibitor across various industries.

Aplicaciones Científicas De Investigación

Scale Inhibition

One of the primary applications of this phosphonic acid derivative is in the inhibition of calcium salt scale formation. It has been shown to effectively prevent scale deposits in various industrial processes, particularly in pulp and paper manufacturing. The mechanism involves chelating calcium ions, thus reducing their availability for scale formation.

Case Study: Pulp and Paper Industry

A study demonstrated that blends containing this phosphonate were effective in inhibiting calcium carbonate crystallization under alkaline conditions typically found in pulp digesters. The use of this compound alongside non-ionic surfactants improved the inhibition rates significantly, making it a preferred choice in industrial applications .

Concrete Reclamation

Another significant application is in the reclamation of leftover ready-mix concrete. The phosphonic acid acts as a retarder for hydration, allowing for the reuse of concrete that would otherwise be wasted. This application not only enhances resource efficiency but also contributes to sustainability in construction practices.

Methodology

The process involves adding the potassium salt to the unused portion of concrete, which slows down the setting time and allows for its reprocessing into usable concrete. This method has been patented and is recognized as an effective way to minimize waste in the construction industry .

Environmental Safety and Regulation

The compound has also been scrutinized for its environmental impact due to its classification under various regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and Canada's Environmental Protection Act. Its properties necessitate careful monitoring to prevent potential ecological harm.

Regulatory Insights

Recent assessments have categorized this phosphonic acid as a substance that requires ongoing evaluation due to its persistence and potential toxicity in aquatic environments . Regulatory bodies encourage manufacturers to minimize emissions and provide data on its environmental behavior.

Broader Applications

In addition to the aforementioned uses, phosphonic acids have broader implications in:

- Agriculture : As additives in fertilizers to enhance nutrient uptake.

- Water Treatment : For controlling corrosion and scaling in water systems.

- Chemical Synthesis : As intermediates in the production of other chemicals.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Scale Inhibition | Prevents calcium salt scale formation | Reduces maintenance costs |

| Concrete Reclamation | Retards hydration of unused concrete | Minimizes waste |

| Environmental Regulation | Monitored under REACH and CEPA | Ensures ecological safety |

| Agriculture | Enhances nutrient uptake in fertilizers | Improves crop yield |

| Water Treatment | Controls corrosion and scaling | Extends equipment lifespan |

Métodos De Preparación

Raw Materials and General Reaction Scheme

The synthesis typically involves the reaction of hexanediamine with phosphorous acid and formaldehyde in the presence of a catalyst such as hydrochloric acid, followed by neutralization with potassium hydroxide or potassium salts to obtain the potassium salt form.

- Hexanediamine (1,6-hexanediamine)

- Phosphorous acid (H3PO3)

- Formaldehyde (usually 37% aqueous solution)

- Hydrochloric acid (catalyst)

- Potassium hydroxide (neutralizing agent)

Detailed Preparation Procedure

The preparation process can be summarized in the following steps, based on established industrial and patent literature:

| Step | Description | Conditions |

|---|---|---|

| 1. Acid-Catalyzed Condensation | Hexanediamine and water are mixed in a reactor under negative pressure. Concentrated hydrochloric acid is added dropwise under controlled temperature to catalyze the reaction. | Temperature controlled, typically below 100°C |

| 2. Addition of Phosphorous Acid and Formaldehyde | Phosphorous acid is added to the mixture, followed by formaldehyde. The reaction mixture is maintained at 95–110°C for about 1 hour to promote the formation of the phosphonic acid groups. | Temperature: 95–110°C; Duration: ~1 hour |

| 3. Concentration and Viscosity Increase | The reaction mixture is concentrated to increase viscosity, ensuring chloride ion content is below 5%. This step is critical for product purity. | Controlled evaporation under heat |

| 4. Neutralization | The mixture is cooled below 80°C, and potassium hydroxide or potassium salts are added to adjust pH to 4.0–4.5, converting the acid to its potassium salt form. | pH 4.0–4.5; Temperature < 80°C |

| 5. Cooling and Final Processing | The product is cooled below 65°C and prepared for packaging or further purification if necessary. | Cooling to < 65°C |

This method yields a potassium salt of hexanediaminetetra(methylenephosphonic acid) with an active ingredient content ≥ 25% (calculated as disodium salt equivalent in some cases) and low chloride impurities, suitable for industrial applications such as scale inhibition and corrosion control.

Reaction Equation (Simplified)

$$

\text{Hexanediamine} + \text{Phosphorous acid} + \text{Formaldehyde} \xrightarrow[\text{HCl catalyst}]{\text{heat}} \text{Hexanediaminetetra(methylenephosphonic acid)} \xrightarrow[\text{KOH}]{\text{neutralization}} \text{Potassium salt}

$$

Key Parameters and Their Effects

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Temperature during condensation | 95–110°C | Ensures complete phosphonomethylation |

| pH during neutralization | 4.0–4.5 | Optimal for potassium salt formation and stability |

| Chloride ion content | < 5% | Low chloride prevents corrosion and impurities |

| Reaction time | ~1 hour at high temp | Sufficient for full conversion |

Analytical and Quality Control

- The product is characterized by its molecular formula $$ \mathrm{C}{10}\mathrm{H}{24}\mathrm{K}4\mathrm{N}2\mathrm{O}{12}\mathrm{P}4 $$ and molecular weight approximately 492.23 g/mol.

- Purity is confirmed by techniques such as reverse-phase HPLC using mobile phases of acetonitrile, water, and phosphoric or formic acid.

- Chloride ion content and pH are critical quality parameters monitored during production.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Raw materials | Hexanediamine, phosphorous acid, formaldehyde, hydrochloric acid (catalyst), potassium hydroxide |

| Reaction type | Acid-catalyzed Mannich-type condensation |

| Key conditions | 95–110°C, controlled acid addition, neutralization at pH 4.0–4.5 |

| Product form | Potassium salt of hexanediaminetetra(methylenephosphonic acid) |

| Purity criteria | Active ingredient ≥ 25%, chloride < 5% |

| Applications | Corrosion inhibition, scale control in industrial water systems |

Research Findings and Industrial Relevance

- The use of hydrochloric acid as a catalyst is essential for efficient phosphonomethylation of hexanediamine.

- Controlling temperature and pH during synthesis ensures high yield and purity, minimizing side reactions.

- Neutralization with potassium hydroxide produces the potassium salt form, which is more soluble and stable for industrial use.

- The compound’s tetrakis phosphonic acid groups confer strong chelating ability, making it highly effective as a scale inhibitor and corrosion preventer in cooling water and boiler systems.

This comprehensive overview of the preparation methods for phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt, synthesizes data from authoritative chemical databases and patent literature, providing a professional and detailed guide for researchers and industrial chemists.

Q & A

Q. Q1: What are the key structural features of this compound, and how do they influence its chelation properties?

Methodological Answer: The compound’s structure includes a hexamethylene backbone with four phosphonic acid groups linked via nitrilobis(methylene) moieties, forming a hexadentate ligand. This architecture enables strong chelation of divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) through its multiple phosphonate oxygen atoms . To confirm coordination behavior, researchers should employ techniques like:

- Isothermal Titration Calorimetry (ITC) to quantify binding constants.

- FTIR Spectroscopy to observe shifts in P=O and P–O–M (metal) stretching vibrations.

- X-ray Absorption Spectroscopy (XAS) for local coordination geometry analysis.

Q. Q2: How can researchers assess the compound’s environmental persistence and ecotoxicological risks in aqueous systems?

Methodological Answer: Standardized OECD guidelines (e.g., OECD 301 for biodegradability) should be applied. Evidence from EU REACH hazard assessments classifies this compound as requiring tier 1 evaluation, focusing on acute aquatic toxicity and hydrolysis stability . Key steps:

Hydrolysis Studies: Conduct pH-dependent stability tests (pH 4–9) to identify degradation products.

Algal Growth Inhibition Tests: Use Pseudokirchneriella subcapitata to determine EC₅₀ values.

Sediment-Water Partitioning: Measure log Koc using batch equilibrium methods.

Q. Q3: What experimental strategies resolve contradictions in reported metal-binding affinities across studies?

Methodological Answer: Discrepancies in binding constants (log K) often arise from pH, ionic strength, or competing ligands. To harmonize

- Speciation Modeling: Use software like PHREEQC or MINTEQ to account for solution chemistry.

- Competitive Titration: Introduce a reference ligand (e.g., EDTA) to calibrate affinity rankings.

- Multi-Nuclear NMR (³¹P, ¹H): Track real-time coordination changes under varying conditions .

Case Example: In high-ionic-strength solutions (e.g., seawater simulants), the compound’s affinity for Ca²⁺ decreases by 40% compared to distilled water due to ion-pair competition .

Q. Q4: How does the compound’s proton conduction mechanism compare to other phosphonic acid derivatives in solid-state electrolytes?

Methodological Answer: This compound’s proton mobility stems from its dense phosphonate groups and hydrogen-bonding networks. Advanced characterization involves:

- Ab Initio Molecular Dynamics (AIMD): Simulate proton hopping pathways at 300–400 K .

- Impedance Spectroscopy: Measure conductivity (σ) as a function of humidity (10–90% RH).

- In Situ Raman Spectroscopy: Identify protonation states of phosphonate groups during conduction.

Comparative Data:

| Material | Conductivity (S/cm, 25°C) | Activation Energy (eV) |

|---|---|---|

| HMDTMP, K Salt | 1.2 × 10⁻³ | 0.15 |

| Nafion® (reference) | 0.1 | 0.10 |

| Note: Data extrapolated from analogous phosphonic acid systems . |

Methodological Challenges

Q. Q5: What analytical pitfalls occur when quantifying this compound in complex matrices (e.g., biological fluids or industrial wastewater)?

Methodological Answer: Phosphonate interference and matrix effects require:

- Derivatization-GC/MS: Use diazomethane to methylate phosphonate groups, improving detection limits (LOD ~ 0.1 ppb).

- Ion Chromatography with Suppressed Conductivity: Optimize eluent gradients (e.g., KOH/Na₂CO₃) to separate phosphonate peaks from sulfate/phosphate .

- Quality Controls: Spike recovery tests (85–115%) to validate accuracy in high-TDS samples.

Q. Q6: How can computational modeling predict the compound’s efficacy as a scale inhibitor in high-temperature geothermal systems?

Methodological Answer: Combine density functional theory (DFT) and Monte Carlo simulations to:

Calculate adsorption energies on calcite (104) surfaces.

Simulate inhibitor film formation under turbulent flow (Reynolds > 10,000).

Correlate molecular flexibility (via MD simulations) with inhibition efficiency at 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.